molecular formula C14H8N2O B584867 2-(1-naphthoyl)Malononitrile CAS No. 1236038-48-4

2-(1-naphthoyl)Malononitrile

Cat. No.: B584867
CAS No.: 1236038-48-4
M. Wt: 220.231
InChI Key: LJEFDGSTKLVSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Naphthoyl)Malononitrile is a specialized organic compound that belongs to the malononitrile family, known for its utility as a key synthetic intermediate in various research fields. Malononitrile derivatives are widely recognized for their role in condensation reactions, serving as crucial building blocks in the synthesis of more complex organic molecules . Compounds featuring a naphthyl group fused with malononitrile, such as those observed in related structures, often exhibit interesting structural properties, including specific dihedral angles between the aromatic system and the malononitrile plane, which can influence their electronic characteristics and solid-state packing via potential π-π interactions . The primary research value of this reagent lies in its application in medicinal chemistry and materials science. It can be used in the desymmetrization of prochiral malononitriles to produce optically active intermediates, which are valuable for the preparation of α,α-disubstituted amino acids and other pharmaceutically relevant compounds . Furthermore, structural analogs like 2-(1,2,3,4-Tetrahydrophenanthren-1-ylidene)malononitrile are subjects of study in solvatochromism, where changes in fluorescence emission are investigated due to the formation of a "twisted intramolecular charge transfer" (TICT) state . Researchers may also explore its potential as a precursor for molecular imaging probes, given that related malononitrile derivatives have been used in the development of agents for targeting pathological features in diseases . This product is intended for research purposes as a chemical synthon and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(naphthalene-1-carbonyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-11(9-16)14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEFDGSTKLVSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858162
Record name (Naphthalene-1-carbonyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236038-48-4
Record name (Naphthalene-1-carbonyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactivity Involving 2 1 Naphthoyl Malononitrile

Elucidation of Nucleophilic Reactivity of the Malononitrile (B47326) Moiety

The malononitrile moiety in 2-(1-naphthoyl)malononitrile is characterized by its significant nucleophilic potential. The presence of two electron-withdrawing nitrile groups (-CN) flanking a methylene (B1212753) (-CH2-) group results in the notable acidity of the α-protons. This acidity facilitates the formation of a resonance-stabilized carbanion, a potent nucleophile, upon deprotonation by a base. This carbanion is central to the nucleophilic reactivity of the malononitrile unit.

Pathways of Nucleophilic Addition Reactions

The nucleophilic character of the deprotonated this compound allows it to participate in a variety of nucleophilic addition reactions. The generated carbanion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. The general pathway involves the addition of the malononitrile carbanion to polarized double or triple bonds, such as those found in carbonyl compounds (aldehydes and ketones) and nitriles. rsc.org

For instance, in a reaction with an aldehyde or ketone, the carbanion would attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon protonation, yields a β-hydroxynitrile derivative. The specific pathways and products are influenced by reaction conditions, the nature of the electrophile, and the steric and electronic properties of the this compound itself.

Michael Addition and Related Conjugate Additions

The carbanion derived from this compound is a soft nucleophile, making it an excellent candidate for Michael addition reactions, also known as conjugate additions. libretexts.org In this type of reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). acs.org This 1,4-addition is a thermodynamically controlled process and is favored with stabilized carbanions like the one formed from malononitrile derivatives. acs.org

The reaction proceeds through the formation of an enolate intermediate, which is then protonated to give the final adduct. libretexts.org The efficiency and stereochemical outcome of the Michael addition can be influenced by the choice of base, solvent, and the presence of catalysts. rsc.orgrsc.org Chiral catalysts can be employed to achieve enantioselective Michael additions, a powerful strategy in asymmetric synthesis. rsc.org

Reactant TypeGeneral StructureRole in Michael Addition
Michael Donor (from this compound)(Naphthoyl)(CN)₂C⁻Nucleophile
Michael AcceptorR-CH=CH-C(=O)R'Electrophile

Cycloaddition Reactions and Pericyclic Processes

While the malononitrile moiety is primarily known for its nucleophilic character, the nitrile groups can also participate in cycloaddition reactions, a class of pericyclic processes where two or more unsaturated molecules combine to form a cyclic adduct.

Role of Malononitrile as a Dienophile in Diels-Alder Chemistry

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the malononitrile derivative can potentially act as a dienophile. beilstein-journals.org A dienophile is an alkene or alkyne that reacts with a conjugated diene. For the malononitrile moiety to function as a dienophile, one of its carbon-nitrogen triple bonds would need to participate in the reaction. The presence of the electron-withdrawing naphthoyl group would activate the nitrile groups, making them more susceptible to reaction with electron-rich dienes.

The reaction would involve the concerted movement of electrons from the diene and the dienophile to form a new six-membered heterocyclic ring. The feasibility and stereochemical outcome of such a reaction would depend on the frontier molecular orbital energies of the specific diene and this compound. Lewis acid catalysis is often employed in Diels-Alder reactions to lower the energy of the dienophile's LUMO, thereby accelerating the reaction.

Electrophilic Activation and Reactivity of the Naphthoyl Group

The naphthoyl group, an aromatic ketone moiety, can undergo electrophilic substitution reactions on the naphthalene (B1677914) ring. The carbonyl group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, the naphthalene ring system is generally more reactive than benzene towards electrophilic attack. The position of substitution will be influenced by the combined directing effects of the carbonyl group and the fused ring system.

Furthermore, the carbonyl carbon of the naphthoyl group is an electrophilic center and can be activated by protonation or coordination to a Lewis acid. This enhances its susceptibility to attack by nucleophiles. This reactivity is a cornerstone of many named reactions involving ketones.

Oxidative and Reductive Transformations of Nitrile Functionality

The nitrile groups of this compound are versatile functional groups that can undergo a range of oxidative and reductive transformations.

Oxidative Transformations: While the oxidation of nitriles is less common, under specific conditions, they can be converted to other functional groups. For instance, treatment with certain oxidizing agents could potentially lead to the formation of amides or carboxylic acids through hydrolysis, which can be considered a formal oxidation of the carbon atom.

Reductive Transformations: The reduction of nitriles is a more prevalent and synthetically useful transformation. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction (e.g., using lithium aluminum hydride or sodium borohydride under specific conditions) can be employed. The reduction of a nitrile typically yields a primary amine. In the case of this compound, the reduction of both nitrile groups would lead to a diamine. The choice of reducing agent and reaction conditions is crucial to control the extent of reduction and to avoid the reduction of the naphthoyl carbonyl group if desired.

TransformationReagentsPotential Product
ReductionH₂/Pd, Pt, or Ni; LiAlH₄Primary Amine
Oxidation (Hydrolysis)H₃O⁺ or OH⁻, heatCarboxylic Acid or Amide

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

The elucidation of reaction mechanisms for complex organic molecules like this compound is fundamentally dependent on a combination of kinetic studies and spectroscopic analysis. Kinetic investigations reveal the rate of a reaction and its dependence on the concentration of reactants, providing insight into the composition of the rate-determining step. Spectroscopic techniques, on the other hand, offer real-time monitoring of the consumption of reactants and the formation of intermediates and products, allowing for structural characterization of species involved in the reaction pathway.

Kinetic data is typically acquired by monitoring the change in concentration of a reactant or product over time using methods such as UV-Vis or NMR spectroscopy. researchgate.net The resulting data can be used to determine the reaction order and the rate constant. For instance, in reactions involving malononitrile derivatives, such as the Knoevenagel condensation, kinetic analysis can help determine whether the initial deprotonation of malononitrile or the subsequent nucleophilic attack is the rate-limiting step. researchgate.netnih.gov

Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying transient intermediates and final products. dntb.gov.ua For a reaction involving this compound, in-situ NMR could track the disappearance of the starting material's characteristic proton and carbon signals and the appearance of new signals corresponding to the product. Similarly, IR spectroscopy could monitor changes in the vibrational frequencies of the nitrile (-C≡N) and carbonyl (C=O) groups, which are key functional groups in the molecule.

The synthesis of nitriles, for example, often proceeds via an SN2 mechanism, where a cyanide ion (CN⁻) acts as a nucleophile, displacing a leaving group (like a halide) from a primary or secondary alkyl halide. libretexts.orgpressbooks.publibretexts.org This reaction is termed bimolecular because its rate-determining step involves the collision of two species: the nucleophile and the substrate. taylorfrancis.com

Key characteristics of the SN2 mechanism include:

Kinetics: Second-order rate law (rate = k[Substrate][Nucleophile]).

Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Stereochemistry: Inversion of configuration at the reaction center due to the backside attack of the nucleophile.

Substrate: Favored for methyl, primary, and secondary substrates with minimal steric hindrance.

The SN1 mechanism, in contrast, is a two-step process. The first and rate-determining step involves the unimolecular ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of a nucleophile on this carbocation.

Key characteristics of the SN1 mechanism include:

Kinetics: First-order rate law (rate = k[Substrate]). The rate is independent of the nucleophile's concentration. taylorfrancis.com

Mechanism: A stepwise process involving a carbocation intermediate.

Stereochemistry: Leads to racemization (a mixture of retention and inversion of configuration) because the planar carbocation can be attacked from either face.

Substrate: Favored for tertiary substrates that can form stable carbocations.

The following table provides a comparative overview of the SN1 and SN2 reaction mechanisms.

FeatureSN1 MechanismSN2 Mechanism
Rate Lawrate = k[Substrate]rate = k[Substrate][Nucleophile]
MolecularityUnimolecularBimolecular
Reaction StepsTwo steps (or more)One concerted step
IntermediateCarbocationTransition state only
Substrate PreferenceTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
StereochemistryRacemizationInversion of configuration
Nucleophile StrengthWeak nucleophiles are effectiveStrong nucleophiles are required

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes the approach of reactants, thereby influencing reaction rates and pathways. In the case of this compound, the bulky 1-naphthoyl group is a significant source of steric hindrance that dictates the molecule's reactivity.

The large, planar naphthyl ring restricts access to the adjacent carbonyl carbon. For any nucleophilic addition to this carbonyl group, the incoming nucleophile must navigate around this bulky substituent. This steric congestion can significantly slow down the rate of reaction compared to a less hindered acylmalononitrile (e.g., an acetyl derivative).

Studies on related naphthoyl-containing compounds have demonstrated that substituents on the naphthalene ring can profoundly impact reactivity due to steric effects. researchgate.netnih.govnih.gov For instance, a substituent at the 8-position of the naphthoyl group can cause significant steric interference, potentially forcing the naphthoyl group to twist out of planarity with the rest of the molecule, which in turn affects electronic conjugation and the accessibility of the reaction center. researchgate.net

The steric bulk of the 1-naphthoyl group has several predictable consequences for the reactivity of this compound:

Favors Attack at Less Hindered Sites: In competitive reactions, reagents will preferentially attack less sterically encumbered positions. For example, the protons on the central carbon of the malononitrile moiety are relatively accessible, making deprotonation and subsequent Knoevenagel-type reactions a favored pathway. nih.gov

Influences Stereoselectivity: In reactions where new chiral centers are formed, the bulky naphthoyl group can direct the incoming reagent to attack from the less hindered face of the molecule, leading to a specific stereoisomer.

Disfavors SN2-type Mechanisms: Any reaction pathway that requires a backside attack (as in an SN2 reaction) at a carbon atom near the naphthoyl group would be highly disfavored due to severe steric clash.

The table below summarizes the potential impact of the steric hindrance imparted by the 1-naphthoyl group on various hypothetical reaction types involving this compound.

Reaction TypeSite of ReactionExpected Influence of Steric Hindrance
Nucleophilic AdditionCarbonyl CarbonReaction rate is decreased due to hindered access for the nucleophile.
Knoevenagel Condensationα-Carbon (Methylene)This pathway is less affected by the naphthoyl group's bulk as it involves deprotonation followed by reaction with an external electrophile. It is often the preferred pathway.
SN2 Substitution (Hypothetical)α-Carbon (Methylene)Highly disfavored. Backside attack is sterically blocked by the naphthoyl group.
Electrophilic SubstitutionNaphthyl RingThe position of substitution on the ring (e.g., alpha vs. beta positions) can be influenced by the steric bulk of the rest of the molecule, in addition to electronic directing effects. pharmacyfreak.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Fine Structural and Conformational Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and their immediate chemical environment can be identified, providing a molecular fingerprint.

Infrared (IR) Spectroscopic Signatures of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-(1-naphthoyl)malononitrile is characterized by distinct absorption bands corresponding to its primary functional groups.

Nitrile (C≡N) Group: The malononitrile (B47326) moiety features two nitrile groups. The C≡N stretching vibration is a strong and sharp absorption band typically appearing in the 2200–2260 cm⁻¹ region. In conjugated systems like this, the peak is often found in the lower end of this range, around 2220-2230 cm⁻¹.

Carbonyl (C=O) Group: The ketone carbonyl group connecting the naphthalene (B1677914) ring to the malononitrile unit gives rise to a very strong and prominent absorption band. For α,β-unsaturated ketones, this C=O stretching vibration is expected in the range of 1650–1685 cm⁻¹.

Naphthyl Group (Aromatic C=C and C-H): The naphthalene ring system exhibits several characteristic bands. Aromatic C=C stretching vibrations typically appear as multiple medium-to-weak bands in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as sharp, medium-intensity peaks above 3000 cm⁻¹. Additionally, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic ring, appear in the 675–900 cm⁻¹ region and can help confirm the 1-substitution pattern of the naphthyl ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000 - 3100Medium
Nitrile (C≡N)Stretching2220 - 2230Strong, Sharp
Carbonyl (C=O)Stretching1650 - 1685Very Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
Aromatic C-HOut-of-plane Bending675 - 900Strong

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or inactive in the IR spectrum.

Key expected features in the Raman spectrum include:

A very strong band for the symmetric C≡N stretch, as the polarizability of this bond changes significantly during vibration.

Strong signals corresponding to the aromatic ring breathing modes of the naphthalene system. These symmetric vibrations often produce intense Raman bands.

The C=O stretching vibration, while strong in the IR, would also be present in the Raman spectrum, though potentially with a different relative intensity.

Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR for Connectivity and Hybridization

¹H (proton) and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of this compound.

¹H NMR Spectrum: The proton NMR spectrum would be dominated by signals from the seven protons of the naphthyl group, which would appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the complex spin-spin coupling between adjacent protons, this region would likely show a series of overlapping multiplets, doublets, and triplets. The single proton on the central carbon of the malononitrile moiety (the methine proton) would likely appear as a singlet further upfield, although its exact chemical shift would be influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Key signals would include:

The two nitrile carbons (C≡N), expected to appear in the δ 110-120 ppm range.

The ten carbons of the naphthalene ring, resonating in the aromatic region of δ 120-140 ppm.

The carbonyl carbon (C=O), which would be significantly deshielded and appear far downfield, likely in the δ 180-190 ppm range.

The central methine carbon and the quaternary carbon of the malononitrile unit would have characteristic shifts influenced by the attached functional groups.

NucleusStructural UnitExpected Chemical Shift (δ, ppm)Notes
¹HNaphthyl Protons7.5 - 8.5Complex multiplet pattern
¹HMethine Proton (-CH(CN)₂)~5.0 - 6.0Singlet, exact shift depends on conformation
¹³CCarbonyl Carbon (C=O)180 - 190Quaternary, weak signal
¹³CNaphthyl Carbons120 - 140Multiple signals
¹³CNitrile Carbons (C≡N)110 - 120Quaternary, weak signals
¹³CMethine Carbon (-CH(CN)₂)~40 - 50Signal enhanced in DEPT-90

Variable Temperature NMR for Conformational Equilibrium and Rotational Barriers

The single bond between the naphthoyl carbonyl carbon and the malononitrile methine carbon is subject to hindered rotation due to the steric bulk of the naphthalene ring. This can lead to the existence of different rotational isomers (rotamers) that may interconvert at a rate comparable to the NMR timescale. nih.govscielo.brst-andrews.ac.uk

Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. nih.govscielo.brst-andrews.ac.uk

At low temperatures, the rotation around this bond may become slow enough for distinct signals for each rotamer to be observed. This would result in a doubling of certain peaks in the ¹H and ¹³C NMR spectra.

As the temperature is increased, the rate of rotation increases. The separate signals for the rotamers will broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov

By analyzing the spectra at the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule. st-andrews.ac.uk

Multi-dimensional NMR Techniques for Complex Structural Assignments

While 1D NMR provides essential data, the complexity of the aromatic region in this compound necessitates the use of multi-dimensional NMR techniques for unambiguous signal assignment. youtube.comnanalysis.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the connectivity of the protons around the naphthalene ring system, helping to assign which proton signal belongs to which position. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.comnih.govcolumbia.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbons in the naphthalene ring and the central methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.comcolumbia.edu HMBC is invaluable for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon, the nitrile carbons, and the carbons at the fusion of the naphthalene rings. For instance, correlations from nearby naphthyl protons to the carbonyl carbon would definitively confirm its assignment and its connection to the aromatic ring.

Together, these multi-dimensional experiments provide a comprehensive and unambiguous map of the molecular structure, confirming the connectivity and completing the assignment of all ¹H and ¹³C signals. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structural Precision

Analysis of Unit Cell Parameters and Crystal Packing Motifs

While the specific crystal structure of this compound is not available, analysis of analogous compounds allows for a general discussion of what might be expected. Malononitrile derivatives often crystallize in common crystal systems such as monoclinic or triclinic. For example, the related compound 2-benzylmalononitrile crystallizes in the monoclinic P21/c space group, while 2-(4-methylbenzylidene)malononitrile adopts a triclinic P-1 space group.

The crystal packing in such molecules is dictated by a complex interplay of forces that aim to achieve the most thermodynamically stable arrangement. Molecules would orient themselves to maximize favorable intermolecular interactions, including hydrogen bonding and π-stacking, leading to the formation of specific three-dimensional supramolecular architectures.

Table 1: Representative Unit Cell Parameters of Structurally Related Malononitrile Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z
2-Benzylmalononitrile Monoclinic P21/c 5.8391 15.145 9.807 90 99.270 90 4
2-(4-Methylbenzylidene)malononitrile Triclinic P-1 7.0043 7.5270 9.5396 106.757 96.592 105.204 2
2-[2-(Benzyloxy)benzylidene]malononitrile Triclinic P-1 7.2959 9.4963 11.0280 97.709 107.953 105.155 2
2-(Ethoxymethylene)malononitrile Monoclinic P21/m N/A N/A N/A N/A N/A N/A 2

Note: Full unit cell parameters for 2-(ethoxymethylene)malononitrile were not detailed in the referenced study. This table is for illustrative purposes based on related compounds and does not represent this compound.

Identification and Quantification of Intermolecular Non-Covalent Interactions

The supramolecular structure of crystalline this compound would be significantly influenced by non-covalent interactions, primarily weak hydrogen bonds and π–π stacking.

C-H···N≡C Hydrogen Bonding: The nitrile groups in the malononitrile moiety are effective hydrogen bond acceptors. It is highly probable that C-H donors, such as those on the naphthalene ring, would interact with the nitrogen atoms of the nitrile groups on adjacent molecules. These C-H···N≡C interactions are a common feature in the crystal structures of nitrile-containing compounds. In a study of 2-(ethoxymethylene)malononitrile, molecules were found to be linked into infinite chains via C-H···N≡C close contacts with a measured H···N distance of 2.494 Å. mdpi.com Density Functional Theory (DFT) calculations on this interaction classified it as a weak hydrogen bond with an attractive energy of -1.20 kcal/mol. mdpi.com

π–π Stacking: The planar and electron-rich naphthalene ring is predisposed to engage in π–π stacking interactions. These interactions are a crucial stabilizing force in the crystal packing of many aromatic compounds. In related crystal structures, such as that of 2-methoxy-1-nitronaphthalene, weak aromatic π–π stacking is observed with centroid-to-centroid distances ranging from 3.586 Å to 3.805 Å. nih.gov Similarly, the crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile features π–π stacking between the benzene rings of adjacent molecules, with a centroid-centroid separation of 3.7784 Å. nih.gov These interactions typically occur in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. For this compound, stacking between the naphthalene rings of neighboring molecules would be a dominant packing motif.

Table 2: Examples of Non-Covalent Interactions in Related Naphthalene and Malononitrile Compounds

Compound Interaction Type Donor-Acceptor Distance (Å) Energy (kcal/mol)
2-(Ethoxymethylene)malononitrile C-H···N Hydrogen Bond C-H···N≡C 2.494 (H···N) -1.20
2-[2-(Benzyloxy)benzylidene]malononitrile π–π Stacking Benzene Ring ↔ Benzene Ring 3.778 (Centroid-Centroid) N/A
2-Methoxy-1-nitronaphthalene π–π Stacking Naphthalene Ring ↔ Naphthalene Ring 3.586 - 3.805 (Centroid-Centroid) N/A

This table provides data from analogous structures to illustrate the typical nature of these interactions and does not represent experimental data for this compound.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” are not publicly available. Consequently, the specific data required to generate a thorough, informative, and scientifically accurate article adhering to the provided outline—including detailed research findings and data tables for its geometry optimization, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surface analysis, Natural Bonding Orbital (NBO) analysis, and Time-Dependent Density Functional Theory (TD-DFT) for its excited state properties—could not be located.

To fulfill the request with the required level of scientific accuracy and detail, published research or computational data focusing explicitly on this compound would be necessary. Without such specific sources, generating the content as outlined is not possible.

Computational and Theoretical Investigations of 2 1 Naphthoyl Malononitrile

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Elucidation of Excited State Geometries and Dynamics

Computational methods are critical for understanding the behavior of molecules after they absorb light, a process that populates electronic excited states. The geometries and dynamics of these states determine the photophysical properties of a compound, such as its fluorescence and photochemical reactivity. For molecules related to 2-(1-naphthoyl)malononitrile, time-dependent density functional theory (TD-DFT) is a commonly employed method to investigate excited-state properties. nih.govresearchgate.netrsc.orgresearchgate.net

In a computational study on a similar push-pull fluorophore containing a naphthalene (B1677914) ring and a malononitrile (B47326) group, researchers elucidated the origin of its low fluorescence quantum yield. nih.gov Using computational modeling, they identified a non-radiative decay pathway associated with the rotational dynamics of the malononitrile moiety in the excited state. nih.gov This twisting motion around the carbon-carbon double bond leads the molecule to a conical intersection, a point where the potential energy surfaces of the ground and excited states cross, facilitating a rapid and radiationless return to the ground state. This phenomenon suggests that while the molecule may not be a strong emitter of light, it could function as a molecular rotor, where its fluorescence properties are sensitive to the viscosity of its environment. nih.gov Such studies highlight how theoretical calculations can uncover dynamic processes that are not apparent from static molecular structures and are key to designing molecules with specific optical properties.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for mapping the intricate pathways of chemical reactions. It allows for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. These models provide a detailed picture of bond-forming and bond-breaking processes at the molecular level.

A common synthetic route for compounds like this compound is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile. rsc.org Computational modeling of this reaction would involve locating the transition state for the initial nucleophilic attack of the malononitrile carbanion on the carbonyl carbon of the naphthoyl group, followed by a dehydration step. The geometry of this transition state reveals the precise orientation of the reacting molecules as they cross the highest energy point on the reaction pathway.

Furthermore, computational studies on the reactions of malononitrile derivatives have detailed various mechanistic pathways, including Michael additions and complex cyclizations. nih.govnih.gov For instance, the reaction of a malononitrile derivative with 1,2-aminothiol was shown through modeling to proceed via a unique mechanism involving thiol-vinyl sulfide exchange, cyclization, and the elimination of a dicyanomethanide anion. nih.gov These examples underscore the capability of quantum chemical calculations to elucidate complex, multi-step reaction mechanisms.

Calculation of Activation Energies and Reaction Pathways

A primary goal of modeling reaction mechanisms is to determine the energetics of the process, particularly the activation energy (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Computationally, this is achieved by calculating the energy difference between the reactants and the transition state on the potential energy surface.

Solvent Effects in Computational Reaction Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models must, therefore, account for solvent effects to provide realistic predictions. A widely used approach is the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. mdpi.com This model captures the electrostatic interactions between the solute and the solvent, which can stabilize charged species or polar transition states.

Computational studies on various organic molecules have demonstrated the importance of including solvent effects. For example, TD-DFT investigations into coumarin-benzothiazole dyes in different solvent media revealed shifts in their fluorescence properties (solvatochromism) and changes in the energy barriers for excited-state processes. rsc.org Similarly, calculations on thiazole azo dyes showed that their nonlinear optical properties were significantly influenced by the polarity of the solvent. mdpi.com For a reaction leading to this compound, modeling in different solvents would be crucial to predict how the reaction environment affects the activation energy and the stability of intermediates, thereby helping to optimize reaction conditions.

Theoretical Characterization of Non-Covalent Interactions in Crystal Structures

In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgnih.govfrontiersin.orgmdpi.com

Given the structure of this compound, one would anticipate a complex interplay of several types of non-covalent interactions. These would likely include hydrogen bonds involving the nitrogen atoms of the nitrile groups (C–H···N), van der Waals forces (H···H contacts), and π-stacking or C–H···π interactions involving the extensive aromatic system of the naphthyl group. By quantifying these interactions, theoretical analysis provides a detailed understanding of the forces governing the supramolecular assembly of the compound in the solid state.

Interactive Data Table: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Malononitrile Derivative

The following table, based on data for 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, illustrates the typical contributions of various non-covalent interactions to the crystal packing of a complex malononitrile-containing molecule. nih.gov Similar interactions are expected to be crucial in the crystal structure of this compound.

Interaction TypeMolecule I Contribution (%)Molecule II Contribution (%)
N···H / H···N38.335.0
H···H28.227.0
C···H / H···C23.426.3
C···C3.24.3
N···C / C···N2.52.5
O···H / H···O1.92.3

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to fully address the detailed outline provided in your request. The conducted searches did not yield specific research findings, data tables, or detailed applications for this exact molecule within the specified contexts of heterocyclic synthesis, construction of polycyclic systems, development of functional materials, or its use in catalysis and ligand design.

The available literature extensively covers the chemistry of malononitrile and its various other derivatives as versatile building blocks in organic synthesis. However, this information falls outside the strict scope of your request, which is focused solely on this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound at this time.

Advanced Applications and Derivatization Strategies in Chemical Research

Application in Catalysis and Ligand Design

Design of Malononitrile-Based Ligands for Metal Catalysis

However, a specific investigation into 2-(1-naphthoyl)malononitrile as a ligand for metal catalysis is not documented in the available literature. Research in this area tends to focus on other types of malononitrile-containing structures or different classes of ligands altogether. For a compound to be systematically developed as a ligand, studies would typically involve its synthesis and subsequent complexation with various transition metals. The stability, electronic properties, and catalytic performance of these resulting metal complexes would then be rigorously evaluated. Such dedicated studies involving this compound have not been found.

Systematic Derivatization for Tailored Reactivity and Functionality

Systematic derivatization is a powerful strategy used by chemists to fine-tune the properties of a molecule. By adding or modifying functional groups on a core structure, researchers can alter its steric and electronic characteristics, thereby tailoring its reactivity, solubility, and biological activity.

Investigation of Substituent Effects on Reactivity and Properties

The study of substituent effects is fundamental to physical organic chemistry. Electron-donating groups (like -OCH₃, -CH₃) and electron-withdrawing groups (like -NO₂, -CF₃) placed on the naphthalene (B1677914) ring would be expected to significantly influence the properties of this compound.

Electronic Effects: Substituents would alter the electron density on the naphthyl ring and influence the electrophilicity of the carbonyl carbon. An electron-withdrawing group would make the carbonyl carbon more electrophilic, potentially increasing its reactivity towards nucleophiles.

Reactivity: The acidity of the central C-H bond of the malononitrile (B47326) moiety would also be affected by substituents on the aromatic ring through inductive and resonance effects.

Spectroscopic Properties: Changes in the electronic structure would be observable via techniques like UV-Vis and fluorescence spectroscopy.

A systematic investigation would involve synthesizing a series of analogues (as described in 6.4.1) and then quantitatively measuring their properties, such as reaction rates, pKa values, or spectroscopic shifts. This data would allow for the construction of Hammett plots or other linear free-energy relationships to correlate substituent properties with molecular reactivity. Despite the foundational nature of such studies, a specific investigation into the substituent effects on the reactivity and properties of this compound analogues has not been reported in the scientific literature.

Future Research Directions and Emerging Areas

Development of Novel and More Efficient Synthetic Protocols

The synthesis of 2-(1-naphthoyl)malononitrile and its analogs is poised for significant advancement through the adoption of modern synthetic techniques. While classical approaches to acyl malononitriles exist, future research will likely focus on greener, more efficient, and scalable protocols.

Furthermore, the principles of flow chemistry present an opportunity for the continuous and scalable production of this compound. Flow synthesis can offer precise control over reaction parameters, leading to improved safety and product consistency, as demonstrated in the synthesis of other nitrile-containing molecules. chemical.ai The development of one-pot multicomponent reactions (MCRs) is another key area. Malononitrile (B47326) is a versatile reagent in MCRs for generating structurally diverse heterocyclic frameworks, and designing an MCR that incorporates a 1-naphthoyl source would be a highly efficient strategy. oup.comacs.org

Synthesis TechniquePotential Advantages for this compound
Ultrasound-Assisted SynthesisReduced reaction times, increased yields, green chemistry approach.
Microwave-Assisted SynthesisRapid heating, improved reaction rates, high efficiency.
Flow ChemistryScalability, precise process control, enhanced safety.
Multicomponent Reactions (MCRs)High atom economy, reduced waste, rapid assembly of molecular complexity.

Integration of Advanced Spectroscopic and Computational Methods for Mechanistic Insights

A deep understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing applications. The integration of advanced spectroscopic techniques with high-level computational methods will be instrumental in achieving this.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for investigating molecular geometries, electronic properties, and spectroscopic characteristics. nih.gov For this compound, DFT can be used to model its ground-state properties, while TD-DFT can predict its electronic absorption spectra, shedding light on the nature of its intramolecular charge-transfer (ICT) transitions. chemrxiv.org Such computational studies can elucidate the roles of the naphthyl donor and the acylmalononitrile acceptor, which is critical for designing functional dyes. chemrxiv.orgdigitellinc.com

These computational predictions can be validated and refined through advanced spectroscopic methods. Resonance Raman spectroscopy , for example, can experimentally confirm TD-DFT findings regarding charge-transfer characteristics. chemrxiv.org A thorough spectroscopic characterization using FT-IR, ¹H NMR, and ¹³C NMR, coupled with DFT calculations, can provide a comprehensive picture of the molecule's structure and electronic distribution. acs.orgresearchgate.net This synergistic approach will be vital for understanding the mechanisms of reactions involving this compound, from simple condensations to complex cascade processes.

Exploration of New Reactivity Modes and Unconventional Transformations

The unique molecular architecture of this compound, featuring a carbonyl group, two nitrile groups, and an activated methylene (B1212753) unit, makes it a versatile building block for complex organic synthesis. optimlpse.co.ukresearchgate.net Future research should focus on harnessing this reactivity in novel and unconventional transformations.

Cascade reactions (or domino reactions) represent a highly efficient strategy for building molecular complexity from simple starting materials. mit.edu Phenacylmalononitriles, close analogs of the target compound, have been shown to participate in base-promoted domino reactions to afford unique, multifunctionalized carbocyclic and heterocyclic systems. optimlpse.co.uk Exploring the reactivity of this compound in similar cascade processes, such as tandem Michael-Henry reactions or cycloadditions, could lead to the rapid synthesis of novel molecular scaffolds. optimlpse.co.ukresearchgate.net

Photocatalysis offers another exciting frontier. Visible-light-driven reactions provide mild and sustainable alternatives to traditional thermal methods. nih.govrsc.org Recent studies have demonstrated photocatalytic strategies for the decyanative transformation of malononitriles, which proceeds through a radical-polar crossover mechanism. acs.org Applying such photocatalytic methods to this compound could unlock new pathways for C-C and C-D bond formation, expanding its synthetic utility. Furthermore, tandem photooxidative processes could be developed to couple its formation with subsequent reactions in a single pot. nih.govrsc.org

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. beilstein-journals.org These data-driven approaches can be applied to this compound to accelerate research and development.

Beyond just planning, ML models can predict and optimize reaction conditions . nih.govdigitellinc.comacs.org By training on datasets of similar reactions, algorithms can suggest the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a given transformation. acs.org For a target like this compound, this could significantly reduce the experimental effort required to establish an efficient synthesis. Furthermore, generative AI models can be used for the de novodesign of novel functional materials . By learning structure-property relationships, these models could design derivatives of this compound with tailored optical or electronic properties for specific applications. rsc.orgresearchgate.netjoaiar.org

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis PlanningDiscovery of novel and more efficient synthetic routes. frontiersin.orgcatalysis-summit.com
Reaction OptimizationRapid identification of optimal reaction conditions (catalyst, solvent, etc.). chemrxiv.org
Catalyst DesignIn silico design of specialized catalysts for its synthesis or transformation. optimlpse.co.uk
Functional Material DesignGenerative models for designing new derivatives with desired properties. joaiar.org

Expanding the Scope of Functional Materials Applications

The inherent electronic properties of this compound make it a compelling candidate for various functional materials. The combination of the naphthyl chromophore with the potent electron-accepting dicyanomethylene group suggests strong potential for applications in optics and electronics.

A key emerging area is the development of chemical sensors and fluorescent probes . The malononitrile moiety has been successfully employed as a "passivation-activation" switch in ratiometric fluorescent probes, for instance, in the detection of hypochlorous acid. digitellinc.com The ICT character of this compound could be modulated by the binding of specific analytes, leading to a detectable colorimetric or fluorometric response. This opens the door to designing novel sensors for ions or biologically relevant small molecules.

In the field of organic electronics , malononitrile derivatives are widely used as building blocks for non-fullerene acceptors in organic solar cells and as components in organic semiconductors. The electronic properties of this compound should be investigated to assess its potential as a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Its ability to form stable radical species upon oxidation or reduction could also be explored in the context of dynamic covalent chemistry for creating novel self-assembling materials.

Multi-disciplinary Approaches and Interfacial Research

The future development of this compound will benefit significantly from research that bridges traditional chemistry with other scientific fields, such as materials science, biology, and medicine.

In medicinal chemistry , malononitrile is a key reagent in multicomponent reactions that produce pharmaceutically important heterocyclic scaffolds like pyridines. acs.org Given the prevalence of the naphthalene (B1677914) core in drug molecules, this compound could serve as a valuable precursor for creating libraries of novel, biologically active compounds for drug discovery programs.

In the realm of chemical biology , the unique reactivity of malononitrile derivatives can be harnessed for bioorthogonal chemistry. For example, derivatives have been used for site-specific protein modification. Exploring the reactivity of this compound under biocompatible conditions could lead to its use as a fluorescent labeling agent or as a component in activity-based probes for studying enzyme function.

Finally, interfacial research focusing on the assembly of this compound on surfaces could lead to new materials with tailored properties. By studying how these molecules arrange on substrates like gold or silicon, it may be possible to create ordered thin films for applications in molecular electronics or sensing devices.

Q & A

Q. What are the common synthetic routes for 2-(1-naphthoyl)malononitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 1-naphthaldehyde and malononitrile under basic or catalytic conditions. Key parameters include:
  • Catalysts : Use of Lewis acids (e.g., iodine) or heterogeneous catalysts like Fe3O4@ZIF-8 for improved regioselectivity and yields up to 94–98% .
  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) under reflux to enhance reaction kinetics.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions like polymerization.
  • Purification : Column chromatography or recrystallization from ethanol to isolate the product.
    Table 1: Optimization of reaction conditions for high-purity synthesis:
CatalystSolventTemp (°C)Yield (%)Purity (%)
IodineEthanol808598
Fe3O4@ZIF-8DMF609499

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., C–H⋯N hydrogen bonding) .
  • FT-IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm<sup>-1</sup>) and carbonyl (C=O) vibrations (~1700 cm<sup>-1</sup>) .
  • NMR spectroscopy : <sup>1</sup>H NMR (δ 7.5–8.5 ppm for naphthyl protons; δ 3.5–4.0 ppm for methylene groups) and <sup>13</sup>C NMR (δ 110–120 ppm for nitrile carbons) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers away from light and moisture.
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for related malononitrile derivatives .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound in supramolecular interactions?

  • Methodological Answer :
  • DFT modeling : Simulate charge distribution, frontier molecular orbitals, and binding energies with biological targets (e.g., cytochrome P450 enzymes). Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Molecular docking : Pair with software (e.g., AutoDock Vina) to predict enzyme inhibition mechanisms and validate with experimental IC50 values .

Q. What strategies resolve contradictions in regioselectivity during the synthesis of malononitrile derivatives?

  • Methodological Answer :
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., α-adducts), while prolonged heating shifts equilibrium to thermodynamic products (e.g., β-adducts) .
  • Spectroscopic monitoring : Use <sup>1</sup>H NMR or HPLC to track intermediate formation and adjust reaction conditions in real-time .
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) or metal-organic frameworks (MOFs) to steer regioselectivity .

Q. What experimental designs assess the inhibitory effects of this compound on cytochrome P450 enzymes?

  • Methodological Answer :
  • In vitro assays : Use human liver microsomes with probe substrates (e.g., phenacetin for CYP1A2). Monitor metabolite formation via LC-MS/MS .
  • IC50 determination : Dose-response curves (0.1–100 µM) with 30-min pre-incubation to evaluate time-dependent inhibition.
  • Structural analysis : Co-crystallization with CYP3A4 to identify binding motifs (e.g., hydrophobic naphthoyl interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.